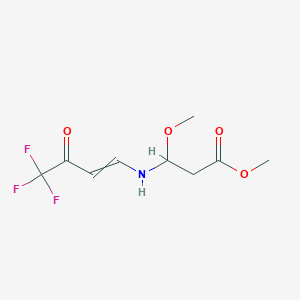
5,5'-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: is an organic compound that belongs to the class of conjugated molecules. These types of compounds are known for their extended π-electron systems, which make them useful in various applications, particularly in the field of organic electronics. The compound features a bithiophene core substituted with fluorenyl groups, which are further modified with dodecyl chains to enhance solubility and processability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene typically involves multiple steps:
Synthesis of 7-dodecyl-9H-fluorene: This can be achieved through Friedel-Crafts alkylation of fluorene with dodecyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The resulting 7-dodecyl-9H-fluorene is then brominated to introduce bromine atoms at specific positions.
Suzuki Coupling: The brominated fluorenyl compound is coupled with 2,2’-bithiophene using a palladium-catalyzed Suzuki coupling reaction to form the final product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen or nitro groups.
Aplicaciones Científicas De Investigación
5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Sensors: Employed in chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism by which 5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene exerts its effects is primarily through its interaction with electronic systems. The extended π-electron system allows for efficient charge transport and light absorption/emission, making it useful in electronic and photonic applications. The molecular targets and pathways involved would depend on the specific application, such as interaction with electron acceptors in OPVs or binding to specific analytes in sensors.
Comparación Con Compuestos Similares
Similar Compounds
Poly(3-hexylthiophene) (P3HT): Another conjugated polymer used in organic electronics.
Fluorene-based Compounds: Various derivatives of fluorene are used in similar applications.
Bithiophene Derivatives: Compounds with bithiophene cores are common in organic electronics.
Uniqueness
5,5’-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2’-bithiophene: is unique due to its specific combination of fluorenyl and bithiophene units, along with the dodecyl chains that enhance its solubility and processability. This combination provides a balance of electronic properties and practical usability that might not be present in other similar compounds.
Propiedades
Fórmula molecular |
C58H70S2 |
|---|---|
Peso molecular |
831.3 g/mol |
Nombre IUPAC |
2-(7-dodecyl-9H-fluoren-2-yl)-5-[5-(7-dodecyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C58H70S2/c1-3-5-7-9-11-13-15-17-19-21-23-43-25-29-51-47(37-43)41-49-39-45(27-31-53(49)51)55-33-35-57(59-55)58-36-34-56(60-58)46-28-32-54-50(40-46)42-48-38-44(26-30-52(48)54)24-22-20-18-16-14-12-10-8-6-4-2/h25-40H,3-24,41-42H2,1-2H3 |
Clave InChI |
AORYDOLZOXKEQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=C(C7)C=C(C=C8)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene](/img/structure/B14075755.png)
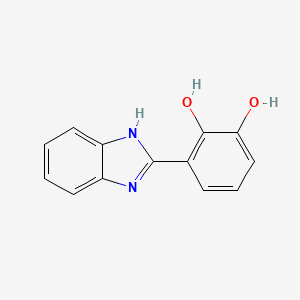

![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
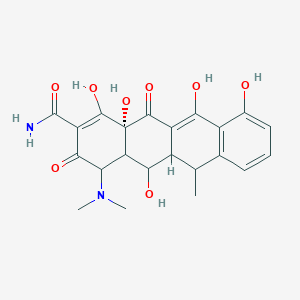
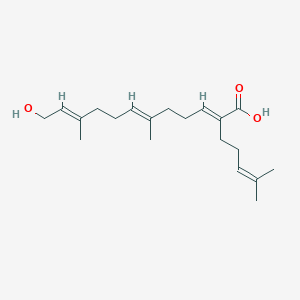

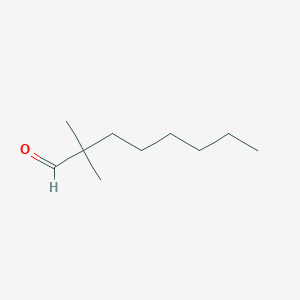
![2-(Tertbutoxycarbonyl)amino-4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine](/img/structure/B14075793.png)
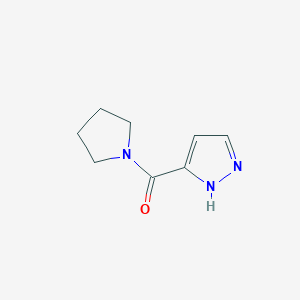
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)

